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molecular formula C9H14 B1616271 Bicyclo[2.2.1]hept-2-ene;ethene CAS No. 26007-43-2

Bicyclo[2.2.1]hept-2-ene;ethene

Cat. No. B1616271
M. Wt: 122.21 g/mol
InChI Key: SFFFIHNOEGSAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063163B2

Procedure details

Norbornene, hydrocarbon-based solvent, ethylene and hydrogen was supplied to a continuous polymerization apparatus under the conditions that the norbornene concentration was 2.95 mol/L and the ethylene concentration was 1.05 mol/L and the ratio of hydrogen and ethylene was 0.21×10−3. At the same time, as the catalyst, racemic-isopropylidene-bis (tetrahydroindenyl) zirconium dichloride was supplied and, as a support catalyst, a catalyst system composed of methyalumoxane (10% toluene solution) was supplied to the reaction apparatus. The temperature of the reaction was maintained at 90° C. In the following step, the solvent was removed by high temperature and depressurization. The copolymer in a melt state was extruded in a strand shape, and the copolymer was cut into pellets having a length of 3 mm and a diameter of 2 mm. For the copolymerization, 0.6% antioxidant (trade name: Irganox 1010 manufactured by Chiba Special Chemicals Co. Ltd.) and 0.4% pentaerythritol tetrastearate were added.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
racemic-isopropylidene-bis (tetrahydroindenyl) zirconium dichloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
methyalumoxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]=[CH:2]2.C=C.[H][H].C[Al]1CC[CH2:16][CH2:15]O1>[Cl-].[Cl-].C(=[Zr+2](C1C2C(CC=CC=2)CC1)C1C2C(CC=CC=2)CC1)(C)C>[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]=[CH:2]2.[CH2:15]=[CH2:16] |f:4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C=CC(CC1)C2
Step Two
Name
racemic-isopropylidene-bis (tetrahydroindenyl) zirconium dichloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].C(C)(C)=[Zr+2](C1CCC2CC=CC=C12)C1CCC2CC=CC=C12
Step Three
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C=CC(CC1)C2
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Ten
Name
methyalumoxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Al]1OCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the following step, the solvent was removed by high temperature and depressurization
CUSTOM
Type
CUSTOM
Details
For the copolymerization, 0.6% antioxidant (trade name: Irganox 1010 manufactured by Chiba Special Chemicals Co. Ltd.) and 0.4% pentaerythritol tetrastearate
ADDITION
Type
ADDITION
Details
were added

Outcomes

Product
Name
Type
Smiles
C12C=CC(CC1)C2.C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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